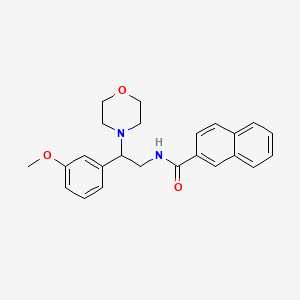

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide, also known as NMS-P118, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Topical Drug Delivery Enhancement

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide and its derivatives have been studied for their potential in enhancing topical drug delivery. Specifically, novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, closely related to the chemical structure of interest, have been synthesized and evaluated in vitro for this purpose. These compounds were designed to improve the skin permeation of naproxen by adjusting the molecule's aqueous solubility and lipophilicity. The research found that certain derivatives significantly enhanced skin permeation compared to naproxen, indicating the potential of morpholinyl esters in topical drug delivery systems (Rautio et al., 2000).

Anticancer Activity

Another significant application of compounds structurally related to this compound is in cancer research. A study synthesized and tested a series of novel compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton for anticancer activity. These compounds exhibited cytotoxicity against various human cancer cell lines, with one compound showing promising antiproliferative activity against breast, cervical, and lung cancer cell lines, highlighting the potential of these molecules as anticancer agents (Liu et al., 2018).

Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, compounds related to this compound have been explored for their roles in facilitating reactions. For example, the catalytic methylation of 2-naphthol with dimethyl carbonate, an environmentally friendly methylating agent, has been improved by using specific catalysts. This process is essential in the production of 2-methoxynaphthalene, a key intermediate in the synthesis of naproxen, demonstrating the relevance of such compounds in green chemistry and catalysis (Yadav & Salunke, 2013).

Antibacterial Activity

Additionally, these compounds have been evaluated for their antibacterial properties. One study reported the synthesis and antibacterial activity of a molecule similar to the chemical of interest, which exhibited good antibacterial activity. This finding suggests potential applications in developing new antibacterial agents (Cai Zhi, 2010).

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-22-8-4-7-20(16-22)23(26-11-13-29-14-12-26)17-25-24(27)21-10-9-18-5-2-3-6-19(18)15-21/h2-10,15-16,23H,11-14,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXSFTUYKVCKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)

![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)